6,8-Dichloroimidazo[1,2-b]pyridazine
Overview
Description
6,8-Dichloroimidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C6H3Cl2N3. It is characterized by the presence of two chlorine atoms at the 6th and 8th positions of the imidazo[1,2-b]pyridazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloroimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dichloropyridazine with formamide, followed by cyclization to form the imidazo[1,2-b]pyridazine core. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
6,8-Dichloroimidazo[1,2-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antitumor and antimicrobial compounds.
Material Science: The compound is explored for its potential use in the development of advanced materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to investigate various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 6,8-Dichloroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
6-Chloroimidazo[1,2-b]pyridazine: A similar compound with one chlorine atom, used in similar applications but with different reactivity and properties.
8-Chloroimidazo[1,2-b]pyridazine: Another related compound with a single chlorine atom at the 8th position
Uniqueness
6,8-Dichloroimidazo[1,2-b]pyridazine is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
6,8-dichloroimidazo[1,2-b]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-3-5(8)10-11-2-1-9-6(4)11/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLRMDGVQIRAKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=CC(=N2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801292078 | |
Record name | 6,8-Dichloroimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801292078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1161847-29-5 | |
Record name | 6,8-Dichloroimidazo[1,2-b]pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1161847-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,8-Dichloroimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801292078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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